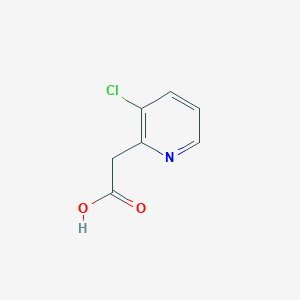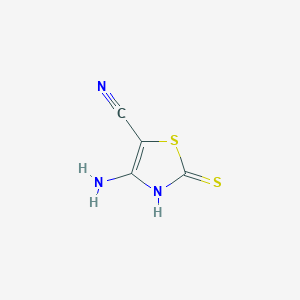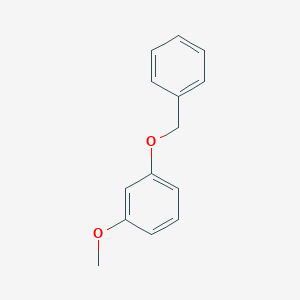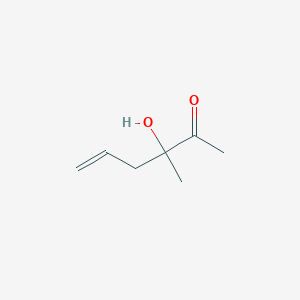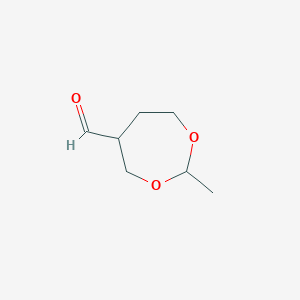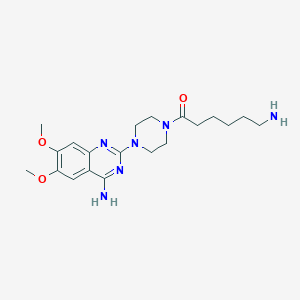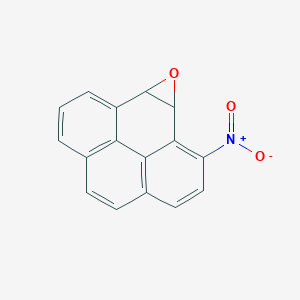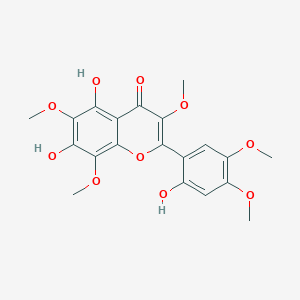
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone is a flavonoid compound known for its unique chemical structure and potential biological activities. It is characterized by the presence of multiple hydroxyl and methoxy groups attached to its flavone backbone, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxybenzaldehydes and methoxybenzaldehydes.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the flavone core structure.
Hydroxylation and Methoxylation: The flavone core is then subjected to hydroxylation and methoxylation reactions using reagents like hydrogen peroxide and dimethyl sulfate, respectively, to introduce the hydroxyl and methoxy groups at specific positions on the flavone ring.
Purification: The final product is purified using techniques such as column chromatography to obtain pure 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone.
Industrial Production Methods
Industrial production of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic or basic conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavones, partially reduced flavones.
Substitution: Alkylated, acylated, or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals, which may have implications in reducing oxidative stress.
Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective effects. It has shown promise in inhibiting the activity of certain enzymes and signaling pathways involved in disease progression.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals, as well as in cosmetic formulations for its potential skin-protective effects.
Mechanism of Action
The mechanism of action of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative damage to cells and tissues.
Enzyme Inhibition: It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Signal Transduction Modulation: The compound may modulate signaling pathways like the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- 5,7,3’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone
- 5-Hydroxy-3’,4’,7-trimethoxyflavone
- 5,7,4’-Trihydroxy-8-methoxyflavanone
Uniqueness
5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
100363-94-8 |
|---|---|
Molecular Formula |
C20H20O10 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3 |
InChI Key |
GABPPIKPVIRAPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Key on ui other cas no. |
100363-94-8 |
Synonyms |
5,7,2'-TPMF 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


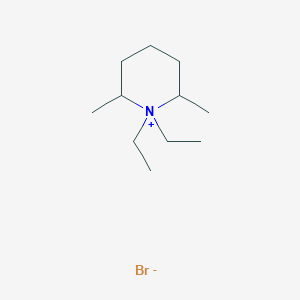
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
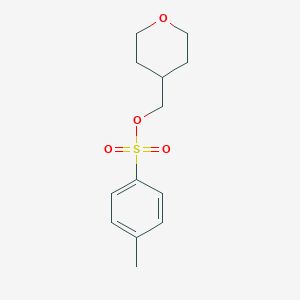
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
